Cas no 296276-41-0 (N-Methyl-1-2-(trifluoromethyl)phenylmethanamine)

N-Methyl-1-2-(trifluoromethyl)phenylmethanamine structure
296276-41-0 structure
Product Name:N-Methyl-1-2-(trifluoromethyl)phenylmethanamine
Numero CAS:296276-41-0
MF:C9H10F3N
MW:189.177612781525
MDL:MFCD02689994
CID:852695
PubChem ID:2064101
Update Time:2025-04-19

N-Methyl-1-2-(trifluoromethyl)phenylmethanamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N-Methyl-1-(2-(trifluoromethyl)phenyl)methanamine
    • Benzenemethanamine, N-methyl-2-(trifluoromethyl)-
    • N-methyl-1-[2-(trifluoromethyl)phenyl]methanamine
    • N-methyl-N-[2-(trifluoromethyl)benzyl]amine
    • N-Methyl-2-trifluoromethylbenzylamine
    • NCGC00374045-01
    • SCHEMBL514805
    • TS-02669
    • N-methyl-2-(trifluoromethyl)benzylamine
    • CS-0215719
    • MFCD02689994
    • METHYL-(2-TRIFLUOROMETHYL-BENZYL)-AMINE
    • EN300-28978
    • AKOS000131252
    • SCHEMBL514804
    • methyl({[2-(trifluoromethyl)phenyl]methyl})amine
    • 296276-41-0
    • DTXSID60366417
    • GKOKBYDWCYRBGB-UHFFFAOYSA-N
    • Enamine_002448
    • Z57965854
    • DB-231518
    • HMS1400P06
    • C78124
    • N-Methyl-1-2-(trifluoromethyl)phenylmethanamine
    • MDL: MFCD02689994
    • Inchi: 1S/C9H10F3N/c1-13-6-7-4-2-3-5-8(7)9(10,11)12/h2-5,13H,6H2,1H3
    • Chiave InChI: GKOKBYDWCYRBGB-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=CC=CC=1CNC)(F)F

Proprietà calcolate

  • Massa esatta: 189.07700
  • Massa monoisotopica: 189.07653381g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 155
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 12Ų

Proprietà sperimentali

  • Densità: 1.149
  • Punto di ebollizione: 176.4°C at 760 mmHg
  • Punto di infiammabilità: 60.5°C
  • Indice di rifrazione: 1.451
  • PSA: 12.03000
  • LogP: 2.81570

N-Methyl-1-2-(trifluoromethyl)phenylmethanamine Informazioni sulla sicurezza

N-Methyl-1-2-(trifluoromethyl)phenylmethanamine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Apollo Scientific
PC530056-500mg
N-Methyl-2-trifluoromethylbenzylamine
296276-41-0 97%
500mg
£180.00 2025-02-21
Apollo Scientific
PC530056-1g
N-Methyl-2-trifluoromethylbenzylamine
296276-41-0 97%
1g
£301.00 2025-02-21
TRC
B426520-50mg
N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
296276-41-0
50mg
$ 50.00 2022-06-07
TRC
B426520-100mg
N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
296276-41-0
100mg
$ 65.00 2022-06-07
TRC
B426520-500mg
N-Methyl-1-[2-(trifluoromethyl)phenyl]methanamine
296276-41-0
500mg
$ 115.00 2022-06-07
BAI LING WEI Technology Co., Ltd.
111117-250MG
Methyl-(2-trifluoromethyl-benzyl)-amine, 98%
296276-41-0 98%
250MG
¥ 697 2022-04-26
BAI LING WEI Technology Co., Ltd.
111117-1G
Methyl-(2-trifluoromethyl-benzyl)-amine, 98%
296276-41-0 98%
1G
¥ 2091 2022-04-26
BAI LING WEI Technology Co., Ltd.
111117-5G
Methyl-(2-trifluoromethyl-benzyl)-amine, 98%
296276-41-0 98%
5G
¥ 8166 2021-07-08
eNovation Chemicals LLC
D768896-250mg
Benzenemethanamine, N-methyl-2-(trifluoromethyl)-
296276-41-0 98%
250mg
$230 2023-05-17
eNovation Chemicals LLC
D768896-1g
Benzenemethanamine, N-methyl-2-(trifluoromethyl)-
296276-41-0 98%
1g
$215 2024-06-07
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